Threosaminitol

描述

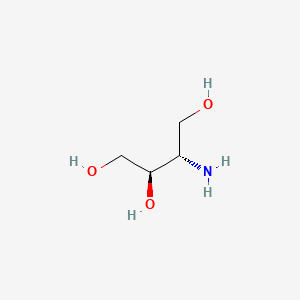

Structure

2D Structure

3D Structure

属性

CAS 编号 |

62397-88-0 |

|---|---|

分子式 |

C4H11NO3 |

分子量 |

121.14 g/mol |

IUPAC 名称 |

(2R,3S)-3-aminobutane-1,2,4-triol |

InChI |

InChI=1S/C4H11NO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2,5H2/t3-,4-/m0/s1 |

InChI 键 |

PMLGQXIKBPFHJZ-IMJSIDKUSA-N |

SMILES |

C(C(C(CO)O)N)O |

手性 SMILES |

C([C@@H]([C@H](CO)O)N)O |

规范 SMILES |

C(C(C(CO)O)N)O |

同义词 |

threosaminitol |

产品来源 |

United States |

Chemical Formation of Threosaminitol from Carbohydrate Precursors

Periodate (B1199274) Oxidation of Oligosaccharide Structures

Periodate oxidation is a highly selective method in carbohydrate chemistry used for the oxidative cleavage of carbon-carbon bonds between vicinal diols (1,2-diols), converting them into aldehyde functionalities. cenmed.comfishersci.caatamanchemicals.com This reaction is particularly useful for structural analysis and chemical modification of carbohydrates due to its high degree of regio- and chemoselectivity. cenmed.com

In the hypothesized formation of Threosaminitol, the oligosaccharide containing the 3-N-acetyl-3-deoxy-D-glucose unit is subjected to periodate oxidation. Assuming the sugar unit opens to its acyclic form, the periodate ion (IO₄⁻, derived from periodic acid) targets the vicinal diols. For the 3-N-acetyl-3-deoxy-D-glucose unit, with the N-acetyl group protecting the C3-amino group, the accessible vicinal diols would be between C1-C2 and C4-C5, as well as C5-C6. To yield a 4-carbon fragment (C2-C3-C4-C5 of the original hexose (B10828440) numbering) that corresponds to this compound, selective cleavage of the C1-C2 and C5-C6 bonds is crucial.

Upon periodate oxidation, the C1-C2 bond is cleaved, converting the C1 aldehyde (if it were a reducing end) into formic acid and the C2 hydroxyl into an aldehyde. Similarly, the C5-C6 bond is cleaved, forming an aldehyde at C5 and formaldehyde (B43269) from C6. This results in an intermediate 4-carbon dialdehyde (B1249045) fragment: CHO(2)-CH(NHAc)(3)-CHOH(4)-CHO(5) (using the original hexose numbering, then re-numbered for the fragment).

Reduction with Sodium Borohydride (B1222165) in this compound Generation

Following the periodate oxidation, the generated dialdehyde intermediate is subjected to reduction using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent commonly employed in organic synthesis to convert aldehydes and ketones into their corresponding primary and secondary alcohols, respectively. nih.gov It is particularly suitable for reactions in polar solvents like water or alcohols, which is advantageous for carbohydrate chemistry. nih.gov

In this step, the aldehyde groups at C2 and C5 of the 4-carbon fragment (CHO(2)-CH(NHAc)(3)-CHOH(4)-CHO(5)) are reduced to primary alcohol groups. This transformation yields a polyol structure while retaining the N-acetylamino group at C3 and the hydroxyl group at C4. The product after this reduction step would be 3-N-acetylamino-1,2,4-butanetriol (re-numbered to reflect the 4-carbon chain: CH₂OH(1)-CHOH(2)-CH(NHAc)(3)-CH₂OH(4)).

Acid Hydrolysis and Release of this compound

The final step in the proposed formation of this compound involves acid hydrolysis. Acid hydrolysis is a common method in carbohydrate chemistry used to cleave glycosidic bonds, depolymerizing oligosaccharides into their constituent monosaccharide units or smaller fragments. It is also effective in removing certain protecting groups, such as N-acetyl groups, under appropriate conditions.

In this context, acid hydrolysis serves two primary purposes:

Cleavage of Glycosidic Linkages: If the 3-N-acetylamino-1,2,4-butanetriol fragment is still linked to other sugar units in the oligosaccharide, acid hydrolysis would cleave these glycosidic bonds, thereby releasing the free 3-N-acetylamino-1,2,4-butanetriol.

Deprotection of the Amino Group: The N-acetyl group, which protected the amino functionality during the oxidative and reductive steps, is typically removed under acidic conditions (e.g., strong acid at elevated temperatures), regenerating the free amino group.

The result of this acid hydrolysis step is the release of (2R,3S)-3-aminobutane-1,2,4-triol, which is this compound.

Reaction Mechanism Elucidation for this compound Formation

Periodate Oxidation Mechanism: Periodate oxidation proceeds via the formation of a cyclic intermediate between the periodate ion and the vicinal diol. This cyclic periodate ester then decomposes, leading to the scission of the carbon-carbon bond and the formation of aldehyde groups. cenmed.comfishersci.ca For a vicinal diol (R-CHOH-CHOH-R'), the mechanism involves:

Formation of a cyclic periodate ester: The periodate ion (IO₄⁻) attacks the vicinal diol, forming a five-membered cyclic intermediate.

Decomposition of the intermediate: The cyclic intermediate undergoes a concerted cleavage, breaking the C-C bond and releasing iodate (B108269) (IO₃⁻) and two aldehyde functionalities (R-CHO and R'-CHO).

Sodium Borohydride Reduction Mechanism: The reduction of aldehydes by sodium borohydride is a nucleophilic addition reaction.

Hydride Attack: The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This causes the pi electrons of the C=O bond to shift onto the oxygen atom, forming an alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated, typically by a protic solvent (like water or methanol) or during an acidic workup, to yield the corresponding alcohol.

Acid Hydrolysis Mechanism: Acid hydrolysis of glycosidic bonds is an acid-catalyzed nucleophilic substitution reaction.

Protonation: The glycosidic oxygen atom is protonated by an acid, making it a better leaving group.

Nucleophilic Attack and Cleavage: A water molecule then attacks the anomeric carbon (C1), leading to the cleavage of the glycosidic bond and the formation of a hemiacetal and an alcohol. This step can involve an oxocarbenium ion intermediate.

Deprotection: For the N-acetyl group, acid hydrolysis involves protonation of the amide oxygen, followed by nucleophilic attack by water at the carbonyl carbon, leading to the release of acetic acid and the free amino group.

| Step | Reactant (Key Functional Group) | Reagent/Condition | Product (Key Functional Group) |

| Periodate Oxidation | Oligosaccharide (vicinal diols) | Periodic Acid (HIO₄) | Dialdehyde Intermediate (aldehydes) |

| Sodium Borohydride Reduction | Dialdehyde Intermediate (aldehydes) | Sodium Borohydride (NaBH₄) | Amino Polyol Intermediate (alcohols, N-acetylamino) |

| Acid Hydrolysis | Amino Polyol Intermediate (N-acetylamino, glycosidic bonds) | Acid (e.g., H⁺, H₂O, heat) | This compound (free amino, hydroxyls, no glycosidic bonds) |

Stereochemical Considerations and Isomerism of Threosaminitol

Delineation of Threosaminitol Stereoisomers

This compound possesses two chiral centers, specifically at carbon positions 2 and 3 of its butane (B89635) backbone. nih.gov For a molecule with n chiral centers, there are theoretically 2n possible stereoisomers. Thus, this compound can exist as 2² = 4 distinct stereoisomers. These stereoisomers comprise two pairs of enantiomers (mirror images) and two pairs of diastereomers (stereoisomers that are not mirror images).

The specific stereoisomer identified as this compound (PubChem CID 191652) is designated with the absolute configuration (2R,3S)-3-aminobutane-1,2,4-triol. nih.gov The "threo" prefix, commonly used in carbohydrate nomenclature, describes the relative configuration of two adjacent chiral centers. In a Fischer projection, a threo configuration indicates that identical or analogous groups on two adjacent chiral carbons are positioned on opposite sides. Conversely, an erythro configuration would have these groups on the same side. The (2R,3S) configuration for this compound aligns with the threo designation.

The four possible stereoisomers of 3-aminobutane-1,2,4-triol (B1231360) are:

| Isomer Name (Systematic) | Absolute Configuration (C2, C3) | Relative Configuration | Relationship to (2R,3S) this compound |

| (2R,3S)-3-aminobutane-1,2,4-triol | 2R, 3S | threo | Designated this compound |

| (2S,3R)-3-aminobutane-1,2,4-triol | 2S, 3R | threo | Enantiomer of this compound |

| (2R,3R)-3-aminobutane-1,2,4-triol | 2R, 3R | erythro | Diastereomer of this compound |

| (2S,3S)-3-aminobutane-1,2,4-triol | 2S, 3S | erythro | Diastereomer of this compound |

Implications of Specific Stereoisomers in Glycosidic Linkage Assignment

While this compound itself is an amino polyol and does not typically form glycosidic linkages in the manner of a reducing sugar, its specific stereoisomers play a significant role in the structural analysis and assignment of glycosidic bonds within complex carbohydrates. This is primarily achieved through its formation as a characteristic degradation product in specific analytical procedures.

A key application involves the use of periodate (B1199274) oxidation, followed by sodium borohydride (B1222165) reduction and acid hydrolysis. rhea-db.orgnih.gov This sequence of reactions is a standard method for elucidating the structure of carbohydrate units, particularly in glycoproteins. In this process, the identification of specific aminopolyols, such as L-threosaminitol, provides critical information about the original glycosidic linkages. rhea-db.orgnih.gov

For instance, the identification of L-threosaminitol as a product formed after such a degradation sequence from a disaccharide was instrumental in determining the nature of the glycosidic bond. rhea-db.orgnih.gov This particular finding indicated a β-configuration for the incorporated galactose and allowed for the classification of the enzyme responsible for its formation as UDP-galactose: α-D-N-acetylgalactosaminyl-protein beta (1→3) transferase. rhea-db.orgnih.gov This demonstrates how the precise stereochemistry of the resulting this compound isomer directly informs the assignment of the configuration and linkage position (e.g., 1→3) of the original glycosidic bond in the precursor glycoconjugate.

Furthermore, this compound has been observed as a product when reference glucosaminitol compounds bearing substituents at positions 4 or 3 are processed, yielding xylosaminitol and this compound, respectively. researchgate.netresearcher.life This highlights its relevance as a diagnostic marker in the breakdown and structural characterization of various glycan units, including those derived from asparagine-oligosaccharides found in glycoproteins like chicken ovalbumin, α-amylase from Aspergillus oryzae, and pineapple bromelain. researchgate.netresearcher.life The formation of specific aminopolyols like this compound via these controlled degradation pathways provides definitive evidence for the presence of particular linked sugar units in the original complex carbohydrate.

Based on a comprehensive search for the chemical compound "this compound" and its role in the analytical applications outlined, no specific information or research findings pertaining to this compound could be located. Searches for "this compound" in connection with glycosidic linkage analysis, mucin O-glycan characterization, N-glycan structural analysis, and the identification of N-Acetylgalactosamine or Glucosamine (B1671600) residues did not yield any relevant results.

Therefore, it is not possible to generate the requested article on the "Analytical Applications of this compound in Glycochemistry and Glycobiology Research" as the foundational information linking this specific compound to the outlined topics is not available in the public domain accessible through the search tools.

It is possible that "this compound" may be a highly specialized, novel, or perhaps an alternative or historical name for a compound not widely indexed under this term in scientific literature databases. Without any verifiable sources, creating an article on this topic would not meet the required standards of scientific accuracy and factual reporting.

Analytical Applications of Threosaminitol in Glycochemistry and Glycobiology Research

Studies on Specific Glycoprotein (B1211001) Structures Utilizing Threosaminitol as a Diagnostic Product

The identification and quantification of O-linked glycosylation sites on proteins are critical for understanding their structure and function. One of the classical and definitive chemical methods for this purpose is alkaline β-elimination followed by reduction. This process serves as a powerful diagnostic tool by converting the original glycosylated amino acid into a unique, identifiable product. When a threonine residue is O-glycosylated, this chemical reaction transforms it into this compound (α-amino-β-hydroxybutyric acid). The detection and quantification of this compound in the hydrolysate of a treated glycoprotein provide direct evidence of a previously glycosylated threonine residue.

The underlying chemistry involves treating the glycoprotein with a base (alkali), which catalyzes a β-elimination reaction. This reaction cleaves the O-glycosidic bond between the sugar chain and the threonine residue. The threonine is converted into a reactive intermediate, 2-amino-2-butenoic acid. In the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), this intermediate is immediately reduced to the stable amino alcohol, this compound. nih.govresearchgate.netnih.gov A parallel reaction occurs for O-glycosylated serine residues, which are converted to alanine (B10760859). nih.gov By performing amino acid analysis before and after the reaction, researchers can quantify the decrease in threonine and the corresponding appearance of this compound, thereby determining the number of O-linked threonine sites. researchgate.netnih.gov

This technique has been instrumental in elucidating the structure of heavily O-glycosylated proteins, particularly mucins, which are rich in serine and threonine residues. researchgate.net

Analysis of Mucin Glycoproteins

Mucins are a class of high-molecular-weight glycoproteins that are extensively O-glycosylated and are principal components of mucus. sigmaaldrich.com Early studies on submaxillary (salivary gland) mucins from bovine (BSM) and ovine (OSM) sources were pivotal in establishing the nature of O-glycosidic linkages. Using the alkaline borohydride treatment, researchers were able to demonstrate the widespread O-glycosylation on these proteins.

The analysis involves the complete hydrolysis of the protein after the β-elimination and reduction steps, followed by quantification of the resulting amino acids. The results typically show a significant decrease in the number of threonine and serine residues compared to the untreated protein, with a concurrent appearance of this compound (often reported as 2-aminobutanoic acid) and alanine. nih.gov This stoichiometric relationship is a hallmark of the method.

For instance, studies on ovine submaxillary mucin revealed that a vast number of its threonine and serine residues are involved in O-glycosidic linkages with N-acetylgalactosamine. researchgate.net The quantitative analysis confirmed that the loss of these amino acids corresponded directly to the number of sugar chains released.

| Amino Acid | Residues per 1000 Total Residues (Untreated OSM) | Residues per 1000 Total Residues (Treated OSM) | Change (Treated - Untreated) |

|---|---|---|---|

| Threonine | 150 | 25 | -125 |

| Serine | 180 | 40 | -140 |

| This compound (α-amino-β-hydroxybutyric acid) | 0 | 123 | +123 |

| Alanine | 80 | 218 | +138 |

| Proline | 110 | 110 | 0 |

| Glycine | 120 | 120 | 0 |

This table presents illustrative data based on findings from foundational studies of mucin glycoproteins. The formation of this compound and alanine directly correlates with the loss of threonine and serine, respectively, identifying them as the sites of O-glycan attachment.

Characterization of Serum Glycoproteins like Fetuin

Fetuin is another well-characterized glycoprotein found in the blood that contains both N-linked and O-linked glycans. neb.com While modern mass spectrometry techniques are now commonly used for site-specific analysis, classical chemical degradation methods provided the initial evidence and quantification of its O-glycosylation sites. nih.govnih.gov

Applying the β-elimination/reduction protocol to fetuin allows for the specific analysis of its O-linked glycans. The protein contains a domain rich in serine and threonine where O-glycosylation is clustered. nih.govnih.gov The quantification of this compound and alanine after the reaction confirms which of these potential sites are indeed glycosylated.

| Parameter | Observed Value |

|---|---|

| Total Threonine Residues (Untreated) | 28 |

| Total Threonine Residues (Treated) | 25 |

| Threonine Residues Lost | 3 |

| This compound Residues Formed | 3 |

| Total Serine Residues (Untreated) | 34 |

| Total Serine Residues (Treated) | 31 |

| Serine Residues Lost | 3 |

| Alanine Formed from Serine | 3 |

This table provides a summary of representative results from the analysis of bovine fetuin, demonstrating the conversion of specific O-glycosylated threonine residues into this compound. This confirms the presence of approximately 3 O-linked threonine sites in the molecule.

The use of this compound as a diagnostic product, therefore, remains a fundamental concept in glycobiology. It provides unambiguous and quantitative data on the extent of O-glycosylation on threonine residues, complementing the qualitative and site-specific information gained from modern mass spectrometric methods.

Methodologies for Threosaminitol Detection and Quantification in Research

Amino Acid Analyzer Techniques for Polyol Detection

While traditional amino acid analyzers, which often utilize ion-exchange chromatography with post-column derivatization, are primarily designed for amino acid analysis, chromatographic methods are broadly applicable to the detection of polar compounds, including polyols. For polyol detection, liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are predominantly employed. creative-proteomics.comresearchgate.net

HPLC is a widely used technique for separating and quantifying polyols, particularly in complex samples. Detection in HPLC often utilizes refractive index (RI) or evaporative light scattering detectors (ELSD), which are suitable for compounds lacking strong chromophores, a common characteristic of polyols. creative-proteomics.comsedere.com For instance, HPLC with ultraviolet (UV) detection at 195 nm has been effectively used to quantify sugars and polyols like pinitol in plant extracts. researchgate.net These methods offer precise and reliable analysis, ensuring high sensitivity and accuracy, with detection limits potentially as low as 0.1 ng/mL for polyols. creative-proteomics.com

Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of polyols, offering high sensitivity and specificity, particularly for volatile or semi-volatile compounds. creative-proteomics.com A critical step in GC-MS analysis of polyols is derivatization, which involves converting the polyols into more volatile derivatives to enhance their chromatographic behavior and detectability. creative-proteomics.com

GC-MS is extensively used for structural confirmation and purity assessment of polyols. For example, it has been instrumental in identifying and confirming the structure of impurities in degraded polyols such as glycerol, including hydroxyacetone, glycidol, and cyclic acetal/ketal derivatives. nih.govcreative-proteomics.com The combination of high-resolution accurate mass detection with electron ionization (EI) or chemical ionization (CI) mass spectrometry in GC-MS allows for confident identification of analytes based on their structural features and molecular formulas. lcms.cz This capability makes GC-MS invaluable for confirming the identity of Threosaminitol and any related compounds or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation and characterization of polyols. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are commonly applied for polyol identification and the assignment of their molecular configurations. creative-proteomics.comrsc.orgsemanticscholar.orgsci-hub.se

NMR methods are particularly effective for assigning relative configurations in complex polyol structures. Techniques such as the ¹³C acetonide method are used for 1,3-diols, where characteristic ¹³C shifts of the resulting gem-dimethyl groups provide the basis for configuration assignment. rsc.org The "universal NMR database approach" and J-based configuration analysis (JBCA) leverage patterns in heteronuclear ¹H–¹³C coupling constants and characteristic ¹³C NMR chemical shifts of carbinol carbons to correlate with the relative stereochemistry of hydroxyl groups in polyols. rsc.org Furthermore, two-dimensional heteronuclear correlation spectra, such as HMQC (Heteronuclear Multiple Quantum Coherence), are utilized to aid in the assignment of resonances, providing comprehensive structural information. semanticscholar.orgncsu.edu NMR's ability to provide detailed insights into local molecular environments and dynamics makes it an indispensable tool for confirming the structure of this compound.

Integration of Chromatographic and Spectrometric Approaches for Comprehensive Analysis

The integration of chromatographic and spectrometric approaches offers a comprehensive strategy for the analysis of polyols, allowing for both separation of complex mixtures and detailed identification and quantification of individual components. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are highly sensitive and versatile techniques for polyol analysis. creative-proteomics.comcreative-proteomics.com

Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often employed in LC-MS/MS to optimize the separation of carbohydrates and polyols, while tandem mass spectrometry (MS/MS) enables precise quantification and structural confirmation of specific polyols. creative-proteomics.comcreative-proteomics.com This integrated approach is capable of isolating and identifying multiple polyols within a single, complex sample, even when present in trace amounts. creative-proteomics.com

Advanced techniques such as comprehensive two-dimensional liquid chromatography hyphenated to high-resolution mass spectrometry (2D-LC/HRMS) are used to characterize highly complex polyether polyols, addressing simultaneous heterogeneities in chemical composition, molecular weight, and functionality. researchgate.netresearchgate.net The combination of GC-MS and LC-MS/MS has also been successfully applied to identify impurities and degradation products in polyol excipients and to assess their impact on the stability of biopharmaceutical formulations. nih.govcreative-proteomics.com This synergistic use of chromatographic separation and mass spectrometric detection provides unparalleled analytical depth for the comprehensive analysis of this compound and other polyols.

Enzymatic Context of Precursor Oligosaccharide Synthesis

Glycosyltransferases Involved in Threosaminitol Precursor Formation

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds. mdpi.com The biosynthesis of the oligosaccharide precursors relevant to this compound involves at least two key glycosyltransferases that build upon an initial N-acetylgalactosamine (GalNAc) residue attached to a serine or threonine on a polypeptide chain. oup.comcreative-proteomics.com

The enzyme responsible for creating the direct precursor structure is UDP-galactose:α-N-acetylgalactosaminide β3-galactosyltransferase, commonly known as Core 1 β1,3-galactosyltransferase (C1GalT) or T-synthase. uni-bonn.deplos.orgmdpi.com This enzyme catalyzes the transfer of galactose (Gal) from the nucleotide sugar donor UDP-galactose to the Tn antigen (GalNAcα1-Ser/Thr), which is the initial monosaccharide attached to the protein backbone. oup.comresearchgate.net The product of this reaction is the Core 1 structure, Galβ1–3GalNAcα-Ser/Thr. nih.govnih.gov

The establishment of the β1→3 linkage by this enzyme is critical. Researchers have confirmed this specific linkage by treating the enzymatic product with alkaline borohydride (B1222165), followed by periodate (B1199274) oxidation, reduction with sodium borohydride, and acid hydrolysis, which results in the identifiable amino alcohol this compound. nih.gov The activity of C1GalT is dependent on the presence of divalent cations, preferably manganese, and can be completely abolished by chelating agents like EDTA. nih.govmdpi.com The enzyme is widely expressed across many tissues, including the heart, kidney, liver, and placenta. uni-bonn.de For its proper function and activity, C1GalT requires a unique molecular chaperone called Cosmc, which is located in the endoplasmic reticulum. researchgate.net

| Enzyme Characteristic | Description |

| Enzyme Name | UDP-galactose:α-N-acetylgalactosaminide β3-galactosyltransferase (Core 1 β1,3-galactosyltransferase; T-synthase) |

| EC Number | 2.4.1.122 |

| Reaction | Transfers galactose from UDP-galactose to GalNAcα1-Ser/Thr. oup.commdpi.com |

| Substrates | Donor: UDP-galactose; Acceptor: GalNAcα-O-Ser/Thr (Tn antigen). uni-bonn.deresearchgate.net |

| Product | Galβ1-3GalNAcα-O-Ser/Thr (Core 1 structure; T antigen). plos.orgresearchgate.net |

| Cofactor | Requires Mn²⁺ for maximal activity. nih.gov |

| Optimal pH | 6.0 - 7.5. nih.gov |

| Cellular Location | Golgi apparatus. uzh.ch |

This interactive table summarizes the key research findings on UDP-galactose:α-N-acetylgalactosaminide β3-galactosyltransferase.

Following the synthesis of the Core 1 structure, further branching can occur. The key enzyme in this next step is UDP-GlcNAc:Galβ1-3GalNAc β1-6-N-acetylglucosaminyltransferase, more commonly known as Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT). oup.comnih.gov This enzyme creates a branch point in O-glycan biosynthesis by converting the linear Core 1 structure into the branched Core 2 structure. oup.com

C2GnT catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate UDP-GlcNAc to the GalNAc residue of the Core 1 O-glycan. nih.gov This reaction forms a β1→6 linkage, resulting in the Core 2 structure: Galβ1-3(GlcNAcβ1-6)GalNAcα-O-Ser/Thr. nih.govrndsystems.com The formation of Core 2 is a critical step in the biosynthesis of more complex, biantennary O-glycans found on many cell surface and secreted glycoproteins, particularly on leukocytes and mucins. nih.govuzh.chrndsystems.com Several isoforms of C2GnT exist, including leukocyte-type (C2GnT-L) and mucin-type (C2GnT-M), which have distinct expression patterns and can contribute to the diversity of O-glycan structures. pnas.org

| Enzyme Characteristic | Description |

| Enzyme Name | UDP-GlcNAc:Gal β-3-GalNAc β-6-N-acetylglucosaminyltransferase (Core 2 β1,6-N-acetylglucosaminyltransferase; C2GnT) |

| EC Number | 2.4.1.102 |

| Reaction | Transfers N-acetylglucosamine from UDP-GlcNAc to the GalNAc of the Core 1 structure. nih.gov |

| Substrates | Donor: UDP-GlcNAc; Acceptor: Galβ1-3GalNAcα-O-Ser/Thr (Core 1). nih.govrndsystems.com |

| Product | Galβ1-3(GlcNAcβ1-6)GalNAcα-O-Ser/Thr (Core 2 structure). oup.com |

| Cellular Location | Golgi apparatus. uzh.choup.com |

| Significance | Creates a key branch point for the synthesis of complex O-glycans. oup.com |

This interactive table summarizes the key research findings on UDP-GlcNAc:Gal β-3-GalNAc β-6-N-acetylglucosaminyltransferase.

Pathways of Glycoconjugate Assembly Yielding this compound-Relevant Structures

The biosynthesis of oligosaccharides that contain the this compound-yielding Galβ1→3GalNAc moiety is an integral part of the mucin-type O-glycosylation pathway. creative-proteomics.comembopress.org This assembly process is a sequential elongation and branching of sugar chains on glycoproteins, primarily taking place in the Golgi apparatus. uzh.ch

The pathway is initiated by a large family of polypeptide N-acetylgalactosaminyltransferases (GALNTs), which catalyze the transfer of GalNAc to the hydroxyl group of serine or threonine residues on the protein backbone. oup.comcreative-proteomics.com This initial structure, GalNAcα1-Ser/Thr, is known as the Tn antigen.

From this point, the pathway can diverge. The synthesis of the this compound-relevant structure occurs when Core 1 β1,3-galactosyltransferase (C1GalT) acts on the Tn antigen to add a galactose residue, forming the Core 1 structure (Galβ1-3GalNAc). oup.comnih.gov This Core 1 structure is the immediate precursor that, upon chemical analysis, yields this compound. nih.govrhea-db.org

The Core 1 structure can be a terminal structure on some glycoproteins or serve as a substrate for further elongation and branching. plos.org One of the most common modifications is the addition of a GlcNAc residue by Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT) to form the branched Core 2 O-glycan. uzh.choup.com Even in this more complex structure, the original Galβ1→3GalNAc linkage is preserved and can be identified through this compound analysis. These core structures can be further modified by other glycosyltransferases, adding sialic acids, fucose, or other sugars to create a vast diversity of functional O-glycans. creative-proteomics.comuzh.ch The relative activities of C1GalT and C2GnT, along with other competing glycosyltransferases, determine the final O-glycan profile of a cell, which can change based on cell type, differentiation, and disease state. uzh.chembopress.org

Historical Development of Threosaminitol S Use in Carbohydrate Structural Analysis

Early Methodological Advancements in Glycoconjugate Characterization

In the mid-20th century, the focus of carbohydrate chemistry shifted towards understanding the structure of glycoconjugates – complex molecules where carbohydrate chains (glycans) are linked to proteins or lipids. The biological significance of these molecules spurred the development of new analytical techniques. Early methods for glycoconjugate characterization were often destructive, relying on the chemical breakdown of the molecule into smaller, identifiable components.

A key challenge was to determine the sequence of monosaccharides and the positions of their linkages. This is where chemical degradation methods, which could selectively cleave the carbohydrate chain and produce identifiable fragments, proved invaluable. The identification of specific polyols or amino alcohols, such as Threosaminitol, after a series of chemical reactions, allowed researchers to piece together the original structure of the glycan.

The general approach involved a two-step process:

Selective Oxidation: This step aimed to cleave the carbon-carbon bonds between adjacent hydroxyl groups in the sugar rings.

Reduction: The resulting aldehyde groups were then reduced to alcohols, creating a stable, identifiable product.

The specific nature of the resulting alcohol, or amino alcohol in the case of amino sugars, provided clues about the structure of the original sugar residue.

Evolution of Periodate (B1199274) Oxidation Techniques

The Malaprade reaction, first described by Léon Malaprade in 1928, which utilizes periodate to cleave vicinal diols, became a foundational technique in carbohydrate chemistry. The evolution of this technique was central to the use of this compound in structural analysis.

The process that leads to the formation of this compound involves the following steps:

Periodate Oxidation of an Amino Sugar: The starting material is a glycoconjugate containing an amino sugar with a threo configuration at a specific position. An example would be a derivative of D-galactosamine or another amino sugar with a similar stereochemistry. The periodate cleaves the bond between two adjacent carbon atoms that both bear hydroxyl groups, or a hydroxyl group and an amino group. This reaction converts the sugar ring into a dialdehyde (B1249045).

Borohydride (B1222165) Reduction: The resulting unstable dialdehyde is then treated with a reducing agent, typically sodium borohydride (NaBH₄). This reduction converts the aldehyde groups into primary alcohol groups. The original amino group remains, resulting in the formation of an amino alcohol.

When the original amino sugar has the appropriate threo stereochemistry, the final product of this oxidation and reduction sequence is this compound, with the IUPAC name (2R,3S)-3-aminobutane-1,2,4-triol. The identification of this compound in the reaction products served as a definitive marker for the presence and specific linkage of the parent amino sugar in the original glycoconjugate.

This technique was particularly useful for determining the location of amino sugars within an oligosaccharide chain. By analyzing the fragments produced after periodate oxidation and reduction, researchers could deduce which sugar residues were linked at which positions.

The following interactive data table summarizes the properties of this compound:

| Property | Value |

| Chemical Formula | C₄H₁₁NO₃ |

| IUPAC Name | (2R,3S)-3-aminobutane-1,2,4-triol |

| Molar Mass | 121.14 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in water (predicted) |

The evolution of analytical techniques, such as gas chromatography and mass spectrometry, further enhanced the utility of this method. These techniques allowed for the sensitive and accurate identification of this compound and other degradation products, even in very small quantities.

The following table outlines the key chemical reactions involved in the formation of this compound for structural analysis:

| Step | Reagent | Transformation | Purpose |

| 1. Oxidation | Sodium Periodate (NaIO₄) | Cleavage of vicinal diols in the amino sugar residue. | Breaks the sugar ring to form a dialdehyde. |

| 2. Reduction | Sodium Borohydride (NaBH₄) | Reduction of the aldehyde groups to hydroxyl groups. | Forms the stable amino alcohol, this compound. |

The historical development of these techniques, with this compound as a key analytical target, represents a significant chapter in the ongoing quest to understand the complex world of carbohydrates and their vital roles in biology.

Future Directions in Glycoconjugate Structural Research Utilizing Diagnostic Markers Like Threosaminitol

Advanced Analytical Technologies for Glycome Analysis

The comprehensive analysis of the glycome, the entire set of glycans in a biological system, necessitates the application of advanced analytical technologies. These technologies aim to identify and characterize the detailed structures of glycans, which are notoriously complex due to their branched nature, diverse intersaccharide linkages, and heterogeneity dsmz.de. In this context, threosaminitol serves as a key analytical fingerprint obtained through a well-established chemical degradation method.

The utility of this compound in advanced glycome analysis can be summarized as follows:

| Analytical Step | Description | Contribution of this compound |

| Glycan Isolation & Purification | Initial steps to obtain glycans from biological samples. | Pre-requisite for degradation. |

| Periodate (B1199274) Oxidation | Selective cleavage of vicinal diols in glycan chains. | Generates aldehyde intermediates. |

| Sodium Borohydride (B1222165) Reduction | Reduces aldehyde groups to hydroxyl groups (polyols). | Forms amino polyols like this compound. |

| Acid Hydrolysis | Breaks down remaining glycosidic bonds to release individual sugar components and amino polyols. | Releases this compound for detection. |

| Detection & Quantification | Analysis by techniques such as GLC-MS or amino acid analyzer. | Direct identification and quantification of this compound. |

| Structural Inference | Interpretation of this compound presence to deduce original glycan linkages. | Provides definitive evidence for specific glycan linkages (e.g., 1→3 linkages). |

This methodology, by yielding specific degradation products like this compound, enhances the precision of glycan structural assignments, which is vital for understanding the functional implications of glycosylation dsmz.de.

Potential for Novel Diagnostic Applications in Glycobiology

While this compound itself is an analytical product rather than a directly measured biological marker, its utility in precisely characterizing glycan structures has significant implications for novel diagnostic applications in glycobiology. Abnormalities in glycan biosynthesis and structure are increasingly recognized as hallmarks of various diseases, including cancer, inflammatory conditions, and infectious diseases nih.govnih.gov. The ability to accurately determine specific glycan linkages and compositions, facilitated by the identification of degradation products like this compound, directly contributes to the discovery and validation of disease-associated glycan biomarkers.

The presence and specific linkages of certain monosaccharides, such as N-acetylgalactosamine (GalNAc) and galactose, within glycoconjugates can be indicative of particular physiological or pathological states nih.govnih.gov. For instance, the identification of this compound from a degraded mucin oligosaccharide confirms the presence of a specific Galβ1→3GalNAc linkage nih.gov. If changes in the abundance or structure of such linkages are associated with disease, then the analytical methods involving this compound become indirect, yet powerful, diagnostic tools. By enabling the precise characterization of these disease-relevant glycan structures, this compound-based analyses can support:

Biomarker Discovery: Identifying novel glycan structures that correlate with disease onset, progression, or response to therapy.

Disease Subtyping: Differentiating between disease subtypes based on distinct glycan profiles.

Prognostic Indicators: Providing insights into disease aggressiveness or patient outcomes through specific glycan signatures.

The detailed structural information obtained through such methods is essential for developing highly specific diagnostic assays that target these unique glycan signatures.

Integration with Systems Glycobiology Approaches

Systems glycobiology is an emerging discipline that aims to quantitatively describe and analyze the glycome by integrating diverse experimental data with computational modeling nih.govmetabolomicsworkbench.orgmdpi.com. This holistic approach seeks to understand how multiple biochemical reactions and transport processes interact to control glycome biosynthesis and function, ultimately identifying key regulatory steps and potential therapeutic targets nih.govmetabolomicsworkbench.org. The precise structural data derived from analytical methods involving compounds like this compound are fundamental to the success of systems glycobiology.

High-resolution structural information, such as the specific inter-sugar linkages confirmed by the presence of this compound, is critical for constructing accurate in silico models of glycosylation pathways nih.govmdpi.com. These models require detailed knowledge of glycan structures and the enzymes involved in their synthesis. By providing definitive evidence for specific linkages (e.g., 1→3 linkages involving N-acetylgalactosamine), the analytical insights gained from this compound contribute to:

Model Construction: Populating biochemical reaction networks with accurate glycan structures and their enzymatic transformations.

Data Integration: Allowing the integration of structural data with other omics data (e.g., transcriptomics, proteomics) to build comprehensive cellular models nih.gov.

Hypothesis Generation: Enabling the mathematical testing of different hypotheses regarding glycan biosynthesis and function, leading to experimentally testable predictions nih.govmdpi.com.

The integration of such detailed structural findings into systems glycobiology facilitates a deeper understanding of complex cellular processes and the identification of critical glycan-based signatures as important diagnostic markers and potential therapeutic targets nih.govuni.lu. Thus, while this compound itself is a product of analytical chemistry, its role in providing high-fidelity structural data makes it an indirect but essential contributor to the advancements in systems glycobiology and its applications in biomedicine.

常见问题

Q. How should researchers conduct systematic reviews of this compound literature to identify knowledge gaps?

Q. What ethical considerations apply to collaborative studies involving this compound and human-derived samples?

- Methodological Answer : Obtain IRB approval for human subject research. Document informed consent processes and anonymize participant data. Adhere to GDPR or HIPAA standards for data storage. Include ethics statements in publications to ensure transparency .

Visualization & Dissemination

Q. How can researchers optimize figures for publishing this compound-related data?

Q. What platforms are recommended for sharing this compound datasets to enhance reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。